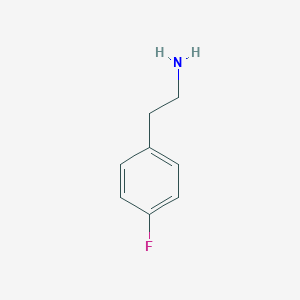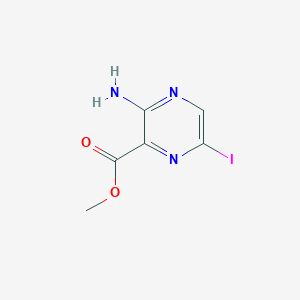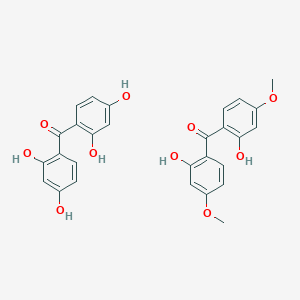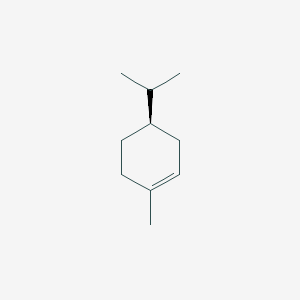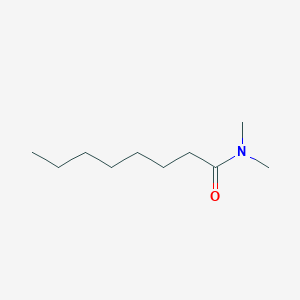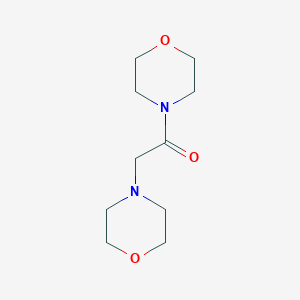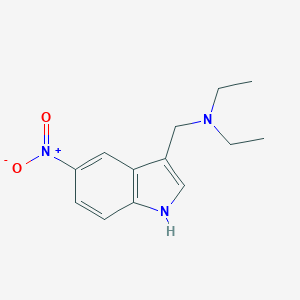
Indole, 3-((diethylamino)methyl)-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole, 3-((diethylamino)methyl)-5-nitro- is a chemical compound that has been extensively studied in scientific research. It is a derivative of indole and has been found to have various applications in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of indole, 3-((diethylamino)methyl)-5-nitro- is not fully understood. However, it is believed to act by inhibiting the growth of bacteria and cancer cells. It also has anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Indole, 3-((diethylamino)methyl)-5-nitro- has been found to have various biochemical and physiological effects. It can inhibit the growth of bacterial and cancer cells, reduce inflammation, and act as a fluorescent probe for the detection of metal ions. It has also been found to have neuroprotective effects and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
Indole, 3-((diethylamino)methyl)-5-nitro- has several advantages for lab experiments. It is easy to synthesize, has good stability, and can be easily modified to obtain derivatives with different properties. However, it also has some limitations, such as low solubility in water, which can affect its bioavailability.
Future Directions
There are several future directions for the research on indole, 3-((diethylamino)methyl)-5-nitro-. One direction is to explore its potential as a therapeutic agent for the treatment of bacterial infections, cancer, and inflammation. Another direction is to develop new derivatives of this compound with improved properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different biological systems.
Conclusion:
In conclusion, indole, 3-((diethylamino)methyl)-5-nitro- is a chemical compound that has been extensively studied for its scientific research applications. It has antimicrobial, anticancer, and anti-inflammatory properties, and can act as a fluorescent probe for the detection of metal ions. While it has several advantages for lab experiments, it also has some limitations. Further research is needed to explore its potential as a therapeutic agent and to develop new derivatives with improved properties.
Synthesis Methods
The synthesis of indole, 3-((diethylamino)methyl)-5-nitro- involves the reaction of indole with diethylamine and nitroethane in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. The yield of the product can be improved by optimizing the reaction conditions.
Scientific Research Applications
Indole, 3-((diethylamino)methyl)-5-nitro- has been extensively studied for its applications in scientific research. It has been found to have antimicrobial, anticancer, and anti-inflammatory properties. It has also been used as a fluorescent probe for the detection of metal ions and as a chemical sensor for the detection of nitroaromatic compounds.
properties
CAS RN |
1147-97-3 |
|---|---|
Product Name |
Indole, 3-((diethylamino)methyl)-5-nitro- |
Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
N-ethyl-N-[(5-nitro-1H-indol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C13H17N3O2/c1-3-15(4-2)9-10-8-14-13-6-5-11(16(17)18)7-12(10)13/h5-8,14H,3-4,9H2,1-2H3 |
InChI Key |
GXZBKAKDGAAGIW-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCN(CC)CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |
Other CAS RN |
1147-97-3 |
synonyms |
N,N-Diethyl-5-nitro-1H-indole-3-methanamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




